3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
2-[5-(1H-benzimidazol-2-yl)pyridin-3-yl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5/c1-2-6-15-14(5-1)21-18(22-15)12-9-13(11-20-10-12)19-23-16-7-3-4-8-17(16)24-19/h1-11H,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATQTLFKVWKYJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CN=C3)C4=NC5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648981 | |
| Record name | 2,2'-(Pyridine-3,5-diyl)bis(1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111397-62-7 | |
| Record name | 2,2'-(Pyridine-3,5-diyl)bis(1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Reaction Mechanism and Precursors
The Phillips-Ladenburg condensation, adapted from the synthesis of 2,6-bis(1H-benzo[d]imidazol-2-yl)pyridine, provides a viable pathway for the 3,5-isomer. In this method, 3,5-pyridinedicarboxylic acid reacts with o-phenylenediamine under strongly acidic conditions. Polyphosphoric acid (PPA) acts as both a catalyst and solvent, facilitating dehydration and cyclization. The reaction proceeds via intermediate formation of amide bonds, followed by intramolecular cyclization to generate the benzimidazole rings.
Optimized Conditions and Yield
A representative procedure involves heating 3,5-pyridinedicarboxylic acid (10 mmol) and o-phenylenediamine (22 mmol) in PPA (10 mL) at 230°C for 4 hours under nitrogen. After neutralization with ammonium hydroxide, the crude product is recrystallized from methanol, yielding 85–90% of the target compound. The high temperature ensures complete cyclization, while PPA’s hygroscopic nature drives dehydration.
Table 1: Key Parameters for PPA-Mediated Synthesis
| Parameter | Value |
|---|---|
| Temperature | 230°C |
| Reaction Time | 4 hours |
| Molar Ratio (Acid:Diamine) | 1:2.2 |
| Yield | 85–90% |
N-Alkylation of Benzimidazole with 3,5-Bis(halogenomethyl)pyridine
Alkylation and Quaternary Salt Formation
Benzimidazole undergoes N-alkylation with 3,5-bis(chloromethyl)pyridine in the presence of a base. A reported procedure for 2,6-bis((1H-benzo[d]imidazol-1-yl)methyl)pyridine involves dissolving benzimidazole (2.4 mmol) in tetrahydrofuran (THF) with sodium hydride (3.6 mmol) at 0°C, followed by dropwise addition of the dichloride precursor. After stirring at room temperature for 72 hours, the product precipitates with diethyl ether, yielding 64–76%.
Table 2: N-Alkylation Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | Sodium Hydride (NaH) |
| Temperature | 0°C (initial), RT (stirring) |
| Reaction Time | 72 hours |
| Yield | 64–76% |
Comparative Analysis of Methodologies
Efficiency and Scalability
The PPA-mediated method offers higher yields (85–90%) but requires specialized equipment for high-temperature reactions. In contrast, N-alkylation provides moderate yields (64–76%) and operates under milder conditions, making it suitable for lab-scale synthesis.
Purity and Byproduct Formation
PPA-based reactions generate minimal byproducts due to the stoichiometric excess of o-phenylenediamine and the self-condensing nature of the process. However, N-alkylation may produce quaternary salts as intermediates, necessitating purification via recrystallization or column chromatography .
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
Recent studies have highlighted the compound's potential as an antimycobacterial agent. A class of bis-(imidazole/benzimidazole)-pyridine derivatives, including 3,5-bis(1H-benzo[d]imidazol-2-yl)pyridine, was synthesized and evaluated for its efficacy against Mycobacterium tuberculosis (Mtb). The results indicated that these compounds exhibited excellent activity against both replicating and non-replicating strains of Mtb, with some showing bactericidal mechanisms. Notably, the compounds were not cytotoxic and demonstrated good intracellular activity, making them promising candidates for new anti-TB drugs .
Cancer Therapeutics
The compound has been investigated for its role as a potential cancer therapeutic. Benzimidazole derivatives, including those related to this compound, have shown significant anticancer properties. Research indicates that these compounds can inhibit cyclin-dependent kinases (Cdk), which are crucial for cell cycle regulation. For instance, derivatives have demonstrated selective inhibition of Cdk1 in various human cancer cell lines such as HeLa (cervical carcinoma) and A375 (melanoma), highlighting their potential as anticancer agents .
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand in metal complexes. Its ability to form stable complexes with transition metals has been explored for applications in catalysis and material science. For example, complexes formed with ruthenium and osmium have been characterized for their potential use in photodynamic therapy and as catalysts in organic transformations .
Photovoltaic Applications
The compound has also been studied for its application in dye-sensitized solar cells (DSSCs). As an ancillary ligand in ruthenium-based sensitizers, it enhances the efficiency of light absorption and charge transfer processes within the solar cell architecture. This application underscores the versatility of this compound beyond biological systems into renewable energy technologies .
Biological Imaging
Research indicates that metal complexes containing this compound can be utilized for bioimaging purposes. These complexes have shown the ability to release carbon monoxide upon UV light exposure, which can be harnessed for imaging applications in biological systems. The uptake of these complexes by liver cancer cells suggests their potential use in targeted imaging and therapeutic strategies .
Summary Table of Applications
Wirkmechanismus
The mechanism of action of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to metal ions, forming complexes that can inhibit enzyme activity or interfere with DNA replication. These interactions are mediated through the nitrogen atoms in the benzimidazole and pyridine rings, which can coordinate with metal ions or form hydrogen bonds with biological molecules.
Vergleich Mit ähnlichen Verbindungen
2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridine: Similar structure but with benzimidazole groups at the 2 and 6 positions.
1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene: Benzene ring with benzimidazole groups at the 1 and 3 positions.
4,4’-Bis(1H-benzo[d]imidazol-2-yl)biphenyl: Biphenyl structure with benzimidazole groups at the 4 and 4’ positions.
Uniqueness: 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable ligand in coordination chemistry and a promising candidate for various scientific applications.
Biologische Aktivität
3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine is a heterocyclic compound notable for its dual benzimidazole substitution on a pyridine ring. This structural configuration imparts unique biological properties, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been studied for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H14N4
- Molecular Weight : 290.32 g/mol
- CAS Number : 111397-62-7
The compound features two benzimidazole moieties attached to the 3 and 5 positions of the pyridine ring, enhancing its ability to interact with biological targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In particular, studies have shown effectiveness against various bacterial strains, including drug-resistant strains. For example, a study demonstrated that certain derivatives possess bactericidal activity against Mycobacterium tuberculosis (Mtb), showcasing their potential as anti-TB agents .
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance:
- Mechanism of Action : The compound has been shown to inhibit the activity of insulin-like growth factor 1 receptor (IGF-1R), which is implicated in cancer cell proliferation. The introduction of amine-containing side chains at specific positions significantly enhances enzyme potency .
- Case Study : In vitro assays demonstrated that certain derivatives can suppress DNA methylation in cancer cells, comparable to established chemotherapeutic agents like doxorubicin .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored. Compounds in this class have been reported to inhibit enzymes involved in inflammatory pathways, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Summary of Biological Activities
Case Studies
- Antimycobacterial Activity : A study evaluated the efficacy of various pyridine derivatives, including this compound. The results indicated strong anti-TB activity with low cytotoxicity, making it a promising candidate for further drug development .
- Cytotoxicity in Cancer Models : Research involving sarcoma models revealed that compounds based on this structure exhibited significant cytotoxic effects, inhibiting tumor growth effectively compared to standard treatments .
Q & A
Q. Key Considerations :
- Purification via recrystallization is critical to remove unreacted starting materials.
- Acidic conditions promote cyclization to form the benzimidazole rings.
Basic: Which spectroscopic techniques are most effective for structural confirmation?
Q. Methodological Answer :
- ¹H NMR : Used to verify aromatic proton environments and confirm the absence of unreacted amines. For example, the absence of NH₂ peaks at δ 4–5 ppm indicates complete cyclization .
- X-ray Crystallography : Resolves bond lengths and angles, critical for confirming the planar geometry of the pyridine-benzimidazole system. Example: A related imidazoline-pyridine derivative showed dihedral angles <5° between rings, confirming rigidity .
Q. Case Study :
- For a pyridine-benzimidazole derivative, DFT-predicted HOMO (−5.2 eV) aligned with experimental cyclic voltammetry data (E₀ = −5.1 eV vs SCE) .
Advanced: How can catalytic systems optimize synthesis efficiency?
Methodological Answer :
Transition-metal catalysts enhance cyclization:
Q. Key Variables :
- Solvent polarity (e.g., dichloromethane vs acetonitrile) affects reaction rates.
- Catalyst loading (5–10 mol%) balances cost and efficiency.
Advanced: What biological activities are associated with this compound?
Q. Methodological Answer :
Q. Structural Insights :
- Substituents at the pyridine 4-position enhance solubility and target affinity (e.g., hydroxyl groups improve IC₅₀ by 10-fold) .
Advanced: How are structural derivatives designed for enhanced properties?
Q. Methodological Answer :
Q. Case Study :
- Diastereomers of 3,5-bis(pyrazolyl)pyridine derivatives were separated via column chromatography (hexane:EtOAc = 4:1), with XRD confirming distinct crystal packing .
Advanced: How to reconcile contradictions between experimental and computational data?
Q. Methodological Answer :
- NMR Chemical Shifts : DFT-predicted shifts (e.g., δ 8.2 ppm for pyridine protons) may deviate from experimental values (δ 8.5 ppm) due to solvent effects. Include implicit solvation models (e.g., PCM) in calculations .
- Thermodynamic Stability : Discrepancies in ΔG of formation (DFT vs calorimetry) arise from van der Waals interactions. Use dispersion-corrected functionals (e.g., B3LYP-D3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
